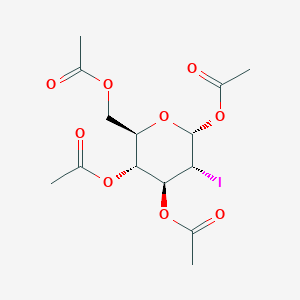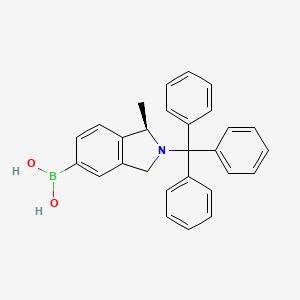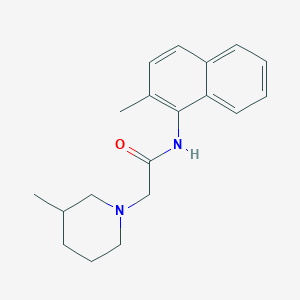
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose is a derivative of glucose, where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an iodine atom
Preparation Methods
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose typically involves the acetylation of glucose derivatives followed by the introduction of the iodine atom. One common method includes the following steps:
Acetylation: The hydroxyl groups of glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Chemical Reactions Analysis
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as azides or thiols, under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Deacetylation: The acetyl groups can be removed under basic conditions to yield the corresponding deacetylated product.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and complex carbohydrates.
Medicinal Chemistry: The compound is used in the development of glycosylated drugs and prodrugs, enhancing their stability and bioavailability.
Biological Studies: It is employed in the study of carbohydrate-protein interactions and the development of glycan-based assays.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose involves its ability to participate in glycosylation reactions. The iodine atom at position 2 can be replaced by various nucleophiles, allowing the compound to act as a glycosyl donor in the formation of glycosidic bonds. This property is exploited in the synthesis of glycosylated molecules and the study of glycosylation pathways .
Comparison with Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-A-D-glucopyranose can be compared with other acetylated glucose derivatives, such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: This compound has an amino group at position 2 instead of an iodine atom, making it useful in the synthesis of amino sugars.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-D-glucopyranose: The azido group at position 2 allows for click chemistry applications and the synthesis of azido sugars.
These comparisons highlight the unique reactivity of the iodine atom in this compound, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C14H19IO9 |
|---|---|
Molecular Weight |
458.20 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
KXQRSYVDKIOQHJ-KSTCHIGDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)


![1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one](/img/structure/B11831684.png)
![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)
![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one](/img/structure/B11831695.png)
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide](/img/structure/B11831696.png)

![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)


![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)

